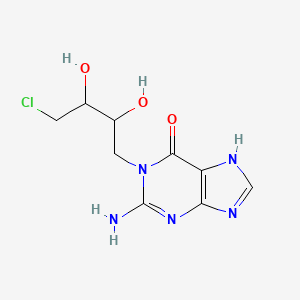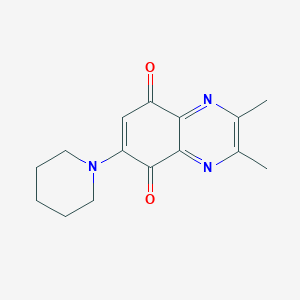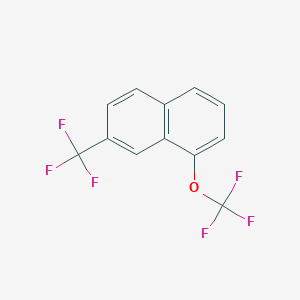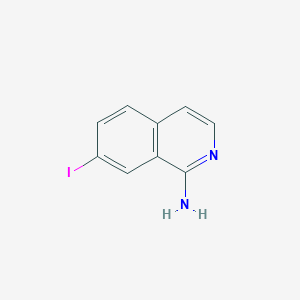
1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This specific compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, with a hexanone chain attached at the 1st position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one typically involves the following steps:
Nitration: The starting material, 3-methylindazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Alkylation: The nitrated product is then subjected to alkylation with hexanone under basic conditions to attach the hexanone chain at the 1st position of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation: The hexanone chain can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)hexan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-1H-indazol-1-yl)hexan-1-one: Lacks the nitro group, resulting in different chemical and biological properties.
1-(6-Nitro-1H-indazol-1-yl)hexan-1-one: Lacks the methyl group, affecting its reactivity and interactions.
1-(3-Methyl-6-nitro-1H-indazol-1-yl)butan-1-one: Shorter alkyl chain, influencing its solubility and biological activity.
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)hexan-1-one is unique due to the presence of both the nitro and methyl groups on the indazole ring, as well as the hexanone chain. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
62235-23-8 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-(3-methyl-6-nitroindazol-1-yl)hexan-1-one |
InChI |
InChI=1S/C14H17N3O3/c1-3-4-5-6-14(18)16-13-9-11(17(19)20)7-8-12(13)10(2)15-16/h7-9H,3-6H2,1-2H3 |
Clé InChI |
KAKFOIUBDXESNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)


![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)


![4H-1-Benzopyran-4-one, 2-[4-(acetyloxy)phenyl]-](/img/structure/B11847605.png)





